molecular formula C6H3Br2F2N B2380547 2,6-Dibromo-4-(difluoromethyl)pyridine CAS No. 1804934-26-6

2,6-Dibromo-4-(difluoromethyl)pyridine

Cat. No.: B2380547
CAS No.: 1804934-26-6
M. Wt: 286.902
InChI Key: SUXPXTUYNMILLJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(difluoromethyl)pyridine depends on its specific applicationThese interactions can influence the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(bromomethyl)pyridine: Similar in structure but with a bromomethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)pyridine: Lacks the bromine atoms present in 2,6-Dibromo-4-(difluoromethyl)pyridine.

    2,6-Dibromopyridine: Contains two bromine atoms but lacks the difluoromethyl group.

Uniqueness

This compound is unique due to the presence of both bromine atoms and a difluoromethyl group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and properties that are valuable in various synthetic and research applications .

Properties

IUPAC Name

2,6-dibromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXPXTUYNMILLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804934-26-6
Record name 2,6-dibromo-4-(difluoromethyl)pyridine
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